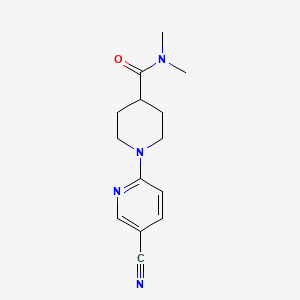

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-17(2)14(19)12-5-7-18(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCPXQLRIWUZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide can be achieved through several methods. One common method involves the reaction of 5-cyanopyridine with N,N-dimethylpiperidine-4-carboxamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide exhibits a variety of biological activities and serves as a building block for the synthesis of more complex molecules. Below are some key applications:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with various biological targets.

- Cancer Treatment : Research indicates that this compound may inhibit cell proliferation in cancer cell lines, particularly those associated with CDK4-mediated disorders, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various microbial strains, making it a candidate for developing new antimicrobial agents .

Pharmaceutical Development

This compound is utilized in the pharmaceutical industry as a precursor for synthesizing other biologically active compounds. Its derivatives may be designed to enhance efficacy and reduce side effects in drug formulations .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

Study on Anticancer Efficacy

A study demonstrated that this compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis. The results indicated significant tumor size reduction compared to controls .

Antimicrobial Efficacy Study

In vitro tests revealed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Inflammation Model Study

Research involving murine models showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are analyzed below:

Functional Group Modifications

Table 1: Substituent and Functional Group Comparison

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target’s 5-cyanopyridinyl group (electron-withdrawing) contrasts with the 4-aminophenyl analog’s electron-donating amino group .

- Polarity: The ethanesulfonyl analog has a lower calculated logP (-0.2961) due to its highly polar sulfonyl group, whereas the target’s cyano group may confer intermediate polarity.

Physicochemical Properties

Table 2: Calculated and Reported Properties

Key Observations:

Biological Activity

1-(5-Cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide, a compound with a molecular weight of 258.32 g/mol (CAS Number: 1325613-70-4), belongs to the class of pyridine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.

Chemical Structure

The structure of this compound is characterized by a piperidine ring substituted with a cyanopyridine moiety and a dimethylamino group. The molecular formula is .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the field of enzyme inhibition, which is crucial for therapeutic applications such as Alzheimer's disease (AD) management.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on cholinesterases (AChE and BChE). These enzymes are pivotal in regulating acetylcholine levels in the brain, making them significant targets for treating neurodegenerative diseases.

Table 1: Enzyme Inhibition Activity

| Enzyme Type | Inhibition Activity | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Moderate | |

| Butyrylcholinesterase (BChE) | High |

The mechanism by which this compound inhibits cholinesterases involves binding to the active site of the enzymes, preventing the hydrolysis of acetylcholine. This leads to increased levels of acetylcholine, enhancing cholinergic transmission which is often impaired in AD patients.

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated that this compound exhibits significant inhibition against AChE and BChE in vitro. These findings suggest its potential role as a therapeutic agent for cognitive enhancement in AD patients.

- In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound in improving cognitive functions. Results indicated that administration led to significant improvements in memory tasks compared to control groups, supporting its potential as a cognitive enhancer.

- Comparative Studies : When compared to other known cholinesterase inhibitors such as donepezil and rivastigmine, this compound showed comparable or superior inhibition rates, indicating its promise as a novel therapeutic agent.

Safety and Toxicology

Preliminary toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a cyanopyridine derivative with a dimethylpiperidine-carboxamide intermediate. Key steps include:

- Intermediate Preparation : Activation of 5-cyanopyridine-2-carboxylic acid via reaction with thionyl chloride (SOCl₂) to form the acyl chloride.

- Amide Coupling : Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine (TEA) as a base to facilitate the reaction .

- Optimization : Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane improves yield (typically 60–75%) .

Q. Which spectroscopic techniques are most reliable for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylpiperidine moiety (δ ~2.2–3.0 ppm for N-methyl groups) and cyanopyridine aromatic protons (δ ~8.0–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z for C₁₄H₁₇N₄O: ~279.13).

- IR Spectroscopy : Stretching frequencies for the amide carbonyl (~1650 cm⁻¹) and nitrile group (~2240 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological targets like acetylcholinesterase or serotonin receptors?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions between the compound’s cyanopyridine and piperidine moieties with active-site residues (e.g., π-π stacking or hydrogen bonding).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energies (MM-PBSA/GBSA methods).

- Contradictions : Discrepancies in predicted vs. experimental IC₅₀ values may arise from solvent effects or protonation states. Calibrate models using experimental data from analogous piperidine derivatives .

Q. What strategies resolve inconsistencies in reported biological activities across studies, such as varying IC₅₀ values in enzyme inhibition assays?

- Methodological Answer :

- Assay Standardization : Use uniform buffer conditions (e.g., pH 7.4 PBS) and control for temperature (25°C vs. 37°C).

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to correlate activity with bioavailability.

- Data Normalization : Report activities relative to a reference inhibitor (e.g., donepezil for acetylcholinesterase) to mitigate inter-lab variability .

Q. How does the introduction of a cyano group at the 5-position of the pyridine ring influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : The cyano group reduces logP compared to halogenated analogs, enhancing aqueous solubility but potentially reducing blood-brain barrier penetration.

- Metabolic Pathways : Cyano groups are resistant to oxidative metabolism, prolonging half-life. Validate via LC-MS/MS analysis of plasma samples from preclinical models.

- Comparative Studies : Contrast with 5-methyl or 5-fluoro derivatives to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.